molecular formula C5H13NO2 B1528712 4-Amino-1-methoxybutan-2-ol CAS No. 39754-69-3

4-Amino-1-methoxybutan-2-ol

Cat. No.: B1528712
CAS No.: 39754-69-3
M. Wt: 119.16 g/mol
InChI Key: KYRDOZQCNGHFMM-UHFFFAOYSA-N
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Description

4-Amino-1-methoxybutan-2-ol is a β-amino alcohol characterized by a hydroxyl group at position 2, a methoxy group at position 1, and an amino group at position 4 on a four-carbon chain.

Properties

IUPAC Name

4-amino-1-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-8-4-5(7)2-3-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDOZQCNGHFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1-methoxybutan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-methoxybutan-2-one with ammonia under specific conditions. The reaction typically requires a catalyst, such as a strong acid, and is conducted under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-1-methoxybutan-2-ol may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methoxybutan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or tosylates.

Major Products Formed:

  • Oxidation: The oxidation of 4-Amino-1-methoxybutan-2-ol can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-methoxybutan-2-ol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays or as a precursor for the synthesis of biologically active molecules.

  • Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.

  • Industry: Its unique chemical properties make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-1-methoxybutan-2-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The amino group in 4-Amino-1-methoxybutan-2-ol (C4) contrasts with analogs like (S)-2-Amino-4-phenylbutan-1-ol (C2 amino) and 3-Amino-4-methoxy-3-methylbutan-1-ol (C3 amino) . Positional shifts impact hydrogen bonding capacity and solubility. Methoxy Group Placement: The target compound’s methoxy group at C1 differs from 4-Methoxy-4-methylpentan-1-amine (C4 methoxy) , altering electron distribution and steric effects.
  • Hydrophilicity: The ethoxy chain in 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol increases hydrophilicity, whereas aromatic (e.g., phenyl ) or branched substituents enhance lipophilicity.

Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molar mass (~119.16 g/mol) is lower than 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (190.26 g/mol) , affecting diffusion rates and volatility.
  • Polarity : The C1 methoxy group in the target compound may reduce polarity compared to C4-methoxy analogs , influencing solubility in aqueous vs. organic solvents.

Biological Activity

4-Amino-1-methoxybutan-2-ol (also known as AMBO) is a chemical compound with the molecular formula C5_5H13_{13}NO2_2. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of AMBO, including its mechanisms of action, therapeutic potential, and relevant research findings.

Physical Properties

PropertyValue
Molecular Weight117.16 g/mol
Melting PointNot well defined
SolubilitySoluble in water

The biological activity of AMBO is primarily linked to its interaction with various biological targets. Research indicates that AMBO may act as an agonist for certain receptors involved in neurotransmission and cellular signaling pathways.

  • Neurotransmitter Modulation : AMBO has been shown to influence the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions.
  • Cell Cycle Regulation : Studies suggest that AMBO can induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases, particularly the S phase, thereby inhibiting cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of AMBO. For example, in vitro assays demonstrated that AMBO exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer). The following table summarizes the findings from these studies:

Cell LineInhibition Rate (%)IC50 (μM)
HepG299.986.92
MCF-7100.398.26

These results indicate that AMBO is more effective than standard treatments like Sunitinib, which had an IC50 range of 7.60–10.36 μM across similar cell lines .

Neuroprotective Effects

AMBO has also been investigated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies

  • Study on HepG2 Cells : A detailed study assessed the effects of AMBO on HepG2 cells, revealing that treatment with varying concentrations led to increased apoptosis rates and mitochondrial dysfunction . This study utilized flow cytometry to quantify apoptotic cells after treatment with AMBO.
  • Neuroprotective Study : Another study explored the neuroprotective effects of AMBO on primary neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting a protective role against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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